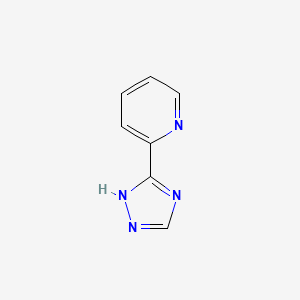

2-(1H-1,2,4-Triazol-3-YL)pyridine

Übersicht

Beschreibung

2-(1H-1,2,4-Triazol-3-YL)pyridine is a heterocyclic compound that consists of a pyridine ring fused with a triazole ring. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable compound for research and industrial purposes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,4-Triazol-3-YL)pyridine typically involves the reaction of pyridine with triazole under specific conditions. One common method is the cyclization of 2-pyridylhydrazine with formamide, which results in the formation of the triazole ring fused to the pyridine ring. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1H-1,2,4-Triazol-3-YL)pyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one of its atoms is replaced by another atom or group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antimicrobial and Antifungal Activity

This compound has been extensively studied for its potential in drug discovery, particularly in the development of new antifungal agents. Its ability to inhibit specific enzymes in pathogens makes it a candidate for treating fungal infections. Research indicates that derivatives of 2-(1H-1,2,4-triazol-3-yl)pyridine exhibit significant activity against Mycobacterium tuberculosis and other resistant strains .

Case Study: Antitubercular Agents

A study highlighted the synthesis of novel 1,2,4-triazolyl pyridines that demonstrated growth inhibition against M. tuberculosis with an IC50 value of 5.3 μM. These findings suggest that modifications to the triazole structure can enhance efficacy against drug-resistant tuberculosis strains .

Agricultural Chemistry

Fungicides and Herbicides

In agricultural applications, this compound is utilized in the formulation of fungicides and herbicides. It plays a crucial role in protecting crops from diseases and controlling unwanted weeds. The compound's effectiveness in enhancing crop yield through disease resistance has been documented in various studies .

Material Science

Synthesis of Advanced Materials

The compound is also employed in material science for the synthesis of advanced materials such as polymers and coatings that exhibit enhanced durability and resistance to environmental factors. Its properties as a ligand facilitate the formation of metal complexes that are useful in various industrial applications .

Analytical Chemistry

Reagent for Metal Ion Detection

In analytical chemistry, this compound serves as a reagent in techniques for detecting and quantifying metal ions in environmental samples. Its ability to form stable complexes with metal ions enhances sensitivity and specificity in analytical assays .

Biochemistry

Enzyme Mechanisms and Interactions

The compound is significant in biochemistry for studying enzyme mechanisms and interactions. It has been shown to interact with cytochrome P450 enzymes, influencing drug metabolism and cellular processes. Additionally, it acts as a selective inhibitor of SIRT3, affecting mitochondrial functions and metabolic pathways.

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 2-(1H-1,2,4-Triazol-3-YL)pyridine involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(1H-Imidazol-2-yl)pyridine

- 1H-1,2,3-Triazolo[4,5-b]pyridine

- 2-(2-Pyridyl)benzimidazole

- 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole

- 2,6-Bis(2-benzimidazolyl)pyridine

Uniqueness

2-(1H-1,2,4-Triazol-3-YL)pyridine is unique due to its specific triazole-pyridine fusion, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Biologische Aktivität

2-(1H-1,2,4-Triazol-3-YL)pyridine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound features a triazole ring, which is known for its significant pharmacological properties, including antifungal, antibacterial, and antitumor activities. This article reviews the biological activity of this compound, summarizing key research findings and case studies.

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Below is a summary of its key activities:

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against several pathogens:

- Antifungal Activity : Compounds derived from this scaffold have shown efficacy against Candida species and other fungi. For instance, derivatives with lower Minimum Inhibitory Concentration (MIC) values than fluconazole were identified .

- Antibacterial Activity : A series of triazole-pyridine compounds were synthesized and tested against Mycobacterium tuberculosis (Mtb), revealing promising inhibition with IC50 values around 5.3 µM . The mechanism involves targeting coenzyme F420 biosynthesis pathways in resistant strains.

Insecticidal Activity

Research indicates that this compound exhibits insecticidal and acaricidal properties. It has been proposed as an active ingredient in pest control formulations due to its effectiveness at lower concentrations against agricultural pests .

Case Study 1: Antitubercular Agents

A study focused on synthesizing a new series of compounds containing the triazole moiety aimed at treating multidrug-resistant tuberculosis. The research highlighted that certain modifications to the triazole structure could enhance activity while circumventing resistance mechanisms associated with existing drugs .

Case Study 2: Antifungal Efficacy

In another investigation, derivatives of this compound were synthesized and evaluated for antifungal activity against clinical strains of Candida. The results indicated that several compounds demonstrated superior efficacy compared to standard treatments like fluconazole .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Key findings include:

| Modification Type | Biological Activity | Observations |

|---|---|---|

| Substitution on Triazole Ring | Enhanced antifungal activity | Certain substitutions increased potency against Candida species |

| Variation in Pyridine Substituents | Altered antibacterial efficacy | Specific groups improved interaction with bacterial targets |

Eigenschaften

IUPAC Name |

2-(1H-1,2,4-triazol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c1-2-4-8-6(3-1)7-9-5-10-11-7/h1-5H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVMLJDLTWMGZAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447550 | |

| Record name | 2-(1H-1,2,4-TRIAZOL-3-YL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23195-62-2 | |

| Record name | 2-(1H-1,2,4-TRIAZOL-3-YL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-1,2,4-triazol-3-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-(1H-1,2,4-Triazol-3-YL)pyridine interact with metal ions, and what are the structural characteristics of the resulting complexes?

A1: this compound acts as a bidentate anionic ligand, meaning it binds to metal ions through two donor atoms. This ligand forms complexes with various transition metals like Co(II), Cd(II), and Rh(III). The specific coordination geometry of the complex depends on the metal ion and its preferred coordination number. For instance, Co(II) and Cd(II) complexes with this ligand typically adopt a tetragonal coordination, while the Rh(III) complex exhibits a distorted octahedral geometry.

Q2: What are the potential applications of this compound-based complexes in material science?

A2: Complexes of this compound with lanthanide ions like Eu3+, Tb3+, and Y3+ exhibit promising photoluminescent properties. When embedded in polymer matrices like poly(vinyl alcohol) and poly(n-vinyl pyrrolidone), these complexes demonstrate enhanced luminescence compared to their free forms, making them attractive candidates for applications in optoelectronic devices and displays.

Q3: Has this compound been investigated for its ability to detect specific metal ions?

A3: Yes, research indicates that the fluorescence intensity of this compound is sensitive to the presence of Co(II) ions. Upon complexation with Co(II), the fluorescence of the ligand is gradually quenched, suggesting its potential use as a sensor for detecting Co(II) ions in solutions, particularly in applications like monitoring wastewater.

Q4: Beyond lanthanides, have other metal complexes of this compound been studied for luminescent applications?

A4: Yes, research has explored complexes of this compound with other lanthanide ions like Sm(III), Gd(III), and Tb(III) for their photoluminescent properties. Furthermore, studies have also investigated the synthesis, structure, and luminescent properties of Ce(III), Dy(III), Ho(III), and Tm(III) complexes with this ligand. This highlights the versatility of this ligand in coordinating with various metal ions and forming potentially useful luminescent materials.

Q5: Are there any studies on the catalytic activity of this compound-based complexes?

A5: While not directly focused on this compound itself, one study investigated a series of iron(II) complexes, including one with this compound as the ligand, for their ability to catalyze the disproportionation of hydrogen peroxide. This suggests potential avenues for exploring the catalytic properties of this ligand and its complexes in various chemical reactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.